1,2-Epoxy-4-vinylcyclohexane
Overview
Description
EP-101 is a long-acting muscarinic antagonist formulation of glycopyrrolate optimized for nebulization. It is currently under development for the treatment of chronic obstructive pulmonary disease (COPD). This compound has shown promising results in clinical trials, demonstrating rapid bronchodilatory effects and significant improvements in lung function .
Mechanism of Action
Target of Action
This compound is a type of organic molecule, and its interactions with biological systems can be complex and varied .
Mode of Action
As an epoxide, it is likely to undergo reactions with nucleophiles, such as amines present in proteins, leading to the opening of the epoxide ring . This can result in changes to the structure and function of the target molecules.
Biochemical Pathways
Given its chemical structure, it may participate in various reactions, including addition and polymerization .
Pharmacokinetics
Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As an organic compound, it could potentially interact with various biomolecules, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2-Epoxy-4-vinylcyclohexane .
Preparation Methods
The synthesis of EP-101 involves several steps, starting with the preparation of intermediate compounds. One method involves reacting compound 19 with a reagent containing leaving groups X and Y to produce EP-101 . The industrial production of EP-101 typically involves large-scale synthesis using high-efficiency nebulizers to ensure the compound’s stability and efficacy .
Chemical Reactions Analysis
EP-101 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions are typically stable intermediates that contribute to the compound’s efficacy as a bronchodilator .
Scientific Research Applications
EP-101 has a wide range of scientific research applications. In chemistry, it is used to study the effects of muscarinic antagonists on bronchial tissues. In biology, it helps researchers understand the mechanisms of bronchoconstriction and bronchodilation. In medicine, EP-101 is being developed as a treatment for COPD, providing patients with a long-acting bronchodilator that can be administered via nebulization. Industrial applications include its use in the development of high-efficiency nebulizers and other drug delivery systems .
Comparison with Similar Compounds
EP-101 is unique compared to other muscarinic antagonists due to its optimized formulation for nebulization. Similar compounds include tiotropium and ipratropium, which are also used as bronchodilators. EP-101 offers a longer duration of action and more efficient delivery via nebulization, making it a promising candidate for the treatment of COPD .
Properties
IUPAC Name |
3-ethenyl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKNONPLNAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29829-07-0 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10861725 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106-86-5 | |
Record name | 4-Vinylcyclohexene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Epoxy-4-vinylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-epoxy-4-vinylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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